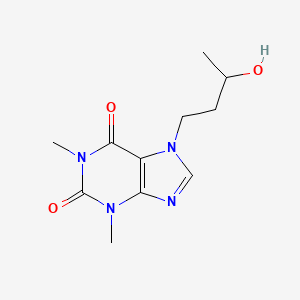

Theophylline, 7-(3-hydroxybutyl)-

Description

Structure

3D Structure

Properties

CAS No. |

21622-64-0 |

|---|---|

Molecular Formula |

C11H16N4O3 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

7-(3-hydroxybutyl)-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C11H16N4O3/c1-7(16)4-5-15-6-12-9-8(15)10(17)14(3)11(18)13(9)2/h6-7,16H,4-5H2,1-3H3 |

InChI Key |

PESRCCQMYJSHAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)O |

Origin of Product |

United States |

Iii. in Vitro Pharmacological Investigations and Mechanistic Studies of Theophylline Derivatives

Modulation of Phosphodiesterase (PDE) Isoenzymes by Theophylline (B1681296) Analogues

Theophylline and its derivatives are recognized for their ability to inhibit phosphodiesterase (PDE) enzymes. nih.govnih.gov These enzymes are responsible for the degradation of cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in numerous cellular processes. nih.govnih.gov

Theophylline functions as a non-selective competitive inhibitor of phosphodiesterases, with notable activity against PDE III and PDE IV. nih.govnih.gov The inhibition of these isoenzymes prevents the breakdown of cAMP, leading to its intracellular accumulation. nih.govnih.gov This mechanism is a key contributor to the bronchodilatory effects of theophylline, as increased cAMP levels in airway smooth muscle cells promote relaxation. nih.govnih.gov The development of selective PDE4 inhibitors was spurred by the desire to isolate the anti-inflammatory effects of PDE inhibition while minimizing the side effects associated with non-selective inhibitors like theophylline. nih.govmdpi.comkcl.ac.uk While specific inhibitory constant (Ki) or IC50 values for 7-(3-hydroxybutyl)theophylline against individual PDE isoenzymes are not extensively detailed in the reviewed literature, its structural similarity to theophylline suggests it likely shares this non-selective PDE inhibitory profile. Further research into derivatives of theophylline has been pursued to develop compounds with improved potency and efficacy as PDE inhibitors. nih.gov

By inhibiting PDE enzymes, theophylline derivatives effectively increase the intracellular concentration of cAMP. nih.govnih.gov This elevation in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses. nih.gov In the context of airway smooth muscle, this signaling pathway results in muscle relaxation. nih.govnih.gov Furthermore, increased cAMP levels can modulate the function of inflammatory cells. nih.gov Studies have shown that theophylline can stimulate cAMP-mediated signaling, which is associated with the regulation of cell growth in human pulmonary adenocarcinoma and small airway epithelial cells. nih.gov The inhibition of cAMP hydrolysis by theophylline has been observed in homogenates of bronchial tissue, correlating with its relaxant effects on human bronchus and pulmonary arteries. medchemexpress.com

Adenosine Receptor Antagonism by Theophylline Derivatives

In addition to PDE inhibition, theophylline and its analogues act as antagonists at adenosine receptors. nih.gov Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four receptor subtypes: A1, A2A, A2B, and A3. mdpi.com

Theophylline acts as a non-selective antagonist at adenosine receptors, binding to A1, A2, and A3 receptors with similar affinity. nih.govnih.gov This non-selective antagonism contributes to some of the pharmacological effects of theophylline. nih.govkcl.ac.uk For instance, the antagonism of A1 receptors is thought to play a role in its effects. nih.gov The affinity of theophylline for various adenosine receptor subtypes has been quantified in several studies.

| Compound | Receptor Subtype | Species | Assay Type | Affinity (Ki) | Reference |

|---|---|---|---|---|---|

| Theophylline | A1 | Rat | Binding affinity | 14,000 nM | guidetopharmacology.org |

| Theophylline | A2A | Human | Binding affinity | 0.6 nM | guidetopharmacology.org |

| A2B receptor antagonist 2 | A1 | Rat | Binding affinity | 2.30 µM | molnova.com |

| A2B receptor antagonist 2 | A2A | Rat | Binding affinity | 6.8 µM | molnova.com |

The A2B adenosine receptor has been implicated in inflammatory processes, making it a target of interest for therapeutic intervention. nih.govcancer.gov While theophylline is a non-selective antagonist, some of its derivatives have been investigated for their potential to selectively target the A2B receptor. nih.govdrugbank.com The antagonism of A2B receptors by theophylline is thought to contribute to its anti-inflammatory effects. nih.gov For example, both theophylline and enprofylline (B1671344) have been shown to inhibit the release of IL-8 from a human mast cell line through A2B receptor antagonism. nih.gov

| Compound | Receptor Subtype | Species | Affinity (Ki) | Reference |

|---|---|---|---|---|

| A2B receptor antagonist 2 | A2B | Human | 3.44 µM | molnova.com |

| CVT-6883 | A2B | Not Specified | 8 nM | nih.gov |

| CVT-6694 | A2B | Not Specified | 7 nM | nih.gov |

Epigenetic Modulation: Histone Deacetylase (HDAC) Activation

A more recently discovered mechanism of action for theophylline involves the modulation of epigenetic processes, specifically through the activation of histone deacetylases (HDACs). nih.govnih.govdrugbank.com HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Reduced HDAC activity has been observed in inflammatory conditions. nih.govdrugbank.com Theophylline has been shown to directly enhance the activity of HDACs, an effect that is independent of PDE inhibition. nih.govkcl.ac.uknih.gov This activation of HDACs can restore the anti-inflammatory effects of corticosteroids in cells where HDAC function is impaired. nih.govnih.govdrugbank.com Specifically, theophylline has been found to enhance the activity of HDAC1 and HDAC3. nih.gov This mechanism provides a molecular basis for the synergistic anti-inflammatory effects observed when theophylline is used in combination with glucocorticoids. nih.gov

Activation of HDAC2 and Implications for Gene Expression Regulation

Theophylline and its derivatives have been shown to exert anti-inflammatory effects through the activation of histone deacetylase-2 (HDAC2). nih.govdrugbank.comnih.govnih.gov HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure that is less accessible to transcription factors. nih.govdrugbank.com This action effectively "switches off" the expression of inflammatory genes. nih.govnih.govmdpi.com

In vitro studies have demonstrated that theophylline can directly enhance the activity of HDACs in various cell types, including epithelial cells and macrophages. nih.govdrugbank.com This effect is particularly relevant in the context of inflammatory lung diseases like asthma and chronic obstructive pulmonary disease (COPD), where HDAC2 activity is often reduced. nih.govnih.govmdpi.comnih.govbohrium.com Theophylline's ability to restore HDAC2 function is thought to be a key mechanism behind its synergistic effects with corticosteroids, a mainstay of anti-inflammatory therapy. nih.govdrugbank.comnih.gov Corticosteroids work in part by recruiting HDAC2 to the sites of active gene transcription, and theophylline's enhancement of HDAC activity makes this process more efficient. nih.govdrugbank.comresearchgate.net

Interestingly, this activation of HDAC appears to be independent of theophylline's well-known phosphodiesterase (PDE) inhibitory and adenosine receptor antagonist activities. nih.govnih.gov Some research suggests that theophylline's effect on HDAC2 may be mediated through the inhibition of phosphoinositide 3-kinase-delta (PI3K-δ), an enzyme that is activated by oxidative stress and can lead to a reduction in HDAC2 activity. mdpi.comnih.govresearchgate.net

Anti-inflammatory and Immunomodulatory Pathways

Beyond its influence on HDAC2, theophylline and its derivatives engage with a multifaceted network of anti-inflammatory and immunomodulatory pathways.

Nuclear Factor-kappaB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. nih.govnih.govresearchgate.netnih.gov In vitro studies have revealed that theophylline can inhibit the activation and nuclear translocation of NF-κB. nih.govnih.govresearchgate.netnih.gov This inhibitory action is linked to the preservation of the IκBα protein, which sequesters NF-κB in the cytoplasm, preventing it from entering the nucleus and initiating gene transcription. nih.govresearchgate.netnih.gov By blocking NF-κB, theophylline effectively dampens the inflammatory cascade. nih.govresearchgate.net

Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that becomes highly activated in response to DNA damage, often induced by oxidative stress. nih.govosti.gov Excessive PARP-1 activation can deplete cellular energy stores and lead to cell death. nih.govosti.gov In vitro research has demonstrated that theophylline can competitively inhibit PARP-1 activity in human pulmonary epithelial cells. nih.govosti.gov This inhibition helps to preserve intracellular NAD+ levels, thereby protecting cells from the detrimental effects of oxidative stress. nih.govosti.gov

Theophylline has been shown to induce apoptosis, or programmed cell death, in various inflammatory cell lines, including T cells and neutrophils. mdpi.comnih.gov This effect on T-lymphocytes may be mediated through the inhibition of phosphodiesterase (PDE). mdpi.com By promoting the apoptosis of these inflammatory cells, theophylline can help to resolve inflammation.

Smooth Muscle Relaxation and Bronchodilatory Mechanisms in Preclinical Models

The bronchodilatory effects of theophylline are a cornerstone of its therapeutic use in respiratory diseases. nih.govmdpi.comnih.gov In preclinical models, theophylline has been shown to relax airway smooth muscle in a concentration-dependent manner. researchgate.netmdpi.com This relaxation is primarily attributed to the inhibition of phosphodiesterases (PDEs), particularly PDE3 and PDE4. nih.govmdpi.comresearchgate.netnih.gov Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A and initiates a signaling cascade that results in smooth muscle relaxation. mdpi.com

While PDE inhibition is considered the major mechanism for bronchodilation, it's important to note that this effect generally requires higher concentrations of theophylline. mdpi.comresearchgate.net The anti-inflammatory actions discussed previously often occur at lower, sub-bronchodilator concentrations.

Interactive Data Table: In Vitro Effects of Theophylline Derivatives

| Mechanism of Action | Cell/Tissue Type | Observed Effect | Key Findings | References |

| HDAC2 Activation | Epithelial cells, Macrophages | Increased HDAC activity, Reversal of corticosteroid resistance | Independent of PDE inhibition; potentially mediated by PI3K-δ inhibition. | nih.govdrugbank.comnih.govnih.govmdpi.comnih.govbohrium.comresearchgate.netnih.gov |

| NF-κB Inhibition | Pulmonary epithelial cells, Monocytes, T cells | Decreased nuclear translocation of NF-κB | Preservation of IκBα protein. | nih.govnih.govnih.govresearchgate.netnih.gov |

| IL-10 Modulation | Peripheral blood mononuclear cells | Increased IL-10 secretion (in some studies) | Contributes to anti-inflammatory profile. | nih.govnih.govresearchgate.netnih.gov |

| PARP-1 Inhibition | Human pulmonary epithelial cells | Decreased PARP-1 activity, Preservation of NAD+ | Competitive inhibition. | nih.govosti.gov |

| Apoptosis Induction | T cells, Neutrophils | Increased programmed cell death | May be mediated by PDE inhibition in T cells. | mdpi.comnih.gov |

| Smooth Muscle Relaxation | Airway smooth muscle | Bronchodilation | Primarily through inhibition of PDE3 and PDE4. | nih.govmdpi.comresearchgate.netmdpi.comnih.gov |

Studies in Isolated Animal Tissues (e.g., guinea pig tracheae, feline bronchial smooth muscle)

Investigations using isolated animal tissues have been instrumental in characterizing the bronchodilatory properties of theophylline and its derivatives. In guinea pig tracheal smooth muscle, theophylline has been shown to induce relaxation, an effect that is enhanced by chronic exposure to testosterone. mdpi.comnih.gov This enhancement is associated with an increased expression of specific potassium channels, namely K V 1.2 and K V 1.5, in the airway smooth muscle. mdpi.comnih.gov The relaxation induced by theophylline in guinea pig tracheal rings pre-contracted with histamine (B1213489) occurs in a concentration-dependent manner. mdpi.com The concentration of theophylline required to reduce the histamine-induced contraction by 50% (IC50) was found to be 105.76 ± 6.03 µM. mdpi.com

Studies on guinea pig trachea have also revealed that theophylline can inhibit contractions induced by various stimuli. frontiersin.org This model is considered valuable for studying airway smooth muscle hyperreactivity, a key feature of asthma. frontiersin.org Theophylline's ability to reduce the excitability of sensory nerves in guinea pigs contributes to its antitussive effects. researchgate.net Furthermore, a new metabolite of theophylline, identified as theophylline-7β-d-ribofuranoside (theonosine), has been discovered in the lung tissue of several mammalian species, including rats, rabbits, dogs, and humans. mdpi.com

Effects on Airway Responsiveness to Stimuli (e.g., histamine, methacholine (B1211447), adenosine, allergens)

Theophylline and its derivatives have demonstrated a significant ability to modulate airway responsiveness to a variety of bronchoconstrictor stimuli. Theophylline markedly attenuates airway reactivity to both histamine and methacholine in a dose-dependent manner. nih.gov This protective effect is observed even at subtherapeutic serum concentrations and increases with higher concentrations. nih.gov In asthmatic children, theophylline has been shown to significantly increase the provocative dose of both methacholine and histamine required to cause a 20% drop in FEV1 (PD20 FEV1). nih.gov

The mechanisms behind these effects are multifaceted. Theophylline is known to reduce airway sensitivity to histamine, methacholine, adenosine, and allergens by causing smooth muscle relaxation in the bronchi and vascular system. ekb.egnih.govdrugbank.com It also acts as a nonselective adenosine receptor antagonist, blocking the bronchoconstrictive effects of adenosine. nih.govdrugbank.comwikipedia.org Furthermore, theophylline has been shown to inhibit the release of mediators from mast cells and reduce the excitability of sensory nerves, which can contribute to its antitussive properties. researchgate.netmdpi.com

Central Nervous System Activity of Theophylline Derivatives in Animal Models

Theophylline and its derivatives exhibit a range of activities within the central nervous system (CNS), which have been explored in various animal models.

Sedative and Analgesic Properties

While theophylline itself is a known CNS stimulant, certain derivatives have been synthesized and evaluated for their potential sedative and analgesic properties. wikipedia.orgnih.gov A series of substituted theophylline derivatives were synthesized and screened for their analgesic activities, with some showing considerable efficacy at a dose of 100 mg/kg. researchgate.net

Neuroleptic-like and Hypothermizing Effects

The term "neuroleptic" refers to antipsychotic drugs that can cause a specific set of neurological effects. nih.gov While theophylline is not a neuroleptic, its interaction with the dopaminergic system has been investigated. In an animal model of tardive dyskinesia, a movement disorder often caused by long-term use of neuroleptic drugs, theophylline was found to inhibit orofacial dyskinetic movements and reverse behavioral changes associated with chronic haloperidol (B65202) administration. nih.gov This suggests a potential role for theophylline in modulating dopamine (B1211576) receptor sensitivity. nih.gov It is important to note that neuroleptic medications can predispose individuals to hyperthermia. nih.gov

Investigation of Anticancer and Antimicrobial Activities of Novel Derivatives

Recent research has focused on synthesizing novel theophylline derivatives and evaluating their potential as anticancer and antimicrobial agents.

A variety of theophylline derivatives, particularly those incorporating 1,2,3-triazole moieties, have demonstrated significant anticancer activity against several human cancer cell lines. nih.govresearchgate.netnih.govresearchgate.net For instance, certain theophylline-1,2,3-triazole-nucleoside hybrids have shown potent inhibitory activity against lung (A549), colon (HT-29), breast (MCF-7), and melanoma (A375) cancer cells. nih.govresearchgate.net Specifically, compounds 29 and 30 exhibited significant cytotoxic effects with low IC50 values across these cell lines. nih.gov Another study highlighted compounds 22 and 27, which also showed high anticancer activity against lung, breast, and melanoma cell lines. nih.gov The introduction of a methyl group on the α-carbon at position 7 of the theophylline ring was found to dramatically influence the anticancer activity of these derivatives. nih.govresearchgate.net

In addition to their anticancer properties, some of these novel theophylline derivatives have also been screened for antimicrobial activity. nih.govresearchgate.net Compounds containing 1,2,3-triazoles have shown significant minimum inhibitory concentrations (MIC) against various bacteria, including Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net For example, compounds 11, 21, and 26 were identified as having noteworthy antimicrobial effects. nih.gov

Below is a data table summarizing the anticancer activity of selected theophylline derivatives.

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 29 | Lung (A549) | 2.56 |

| Colon (HT-29) | 2.19 | |

| Breast (MCF-7) | 1.89 | |

| Melanoma (A375) | 4.89 | |

| Compound 30 | Lung (A549) | 3.57 |

| Colon (HT-29) | 2.90 | |

| Breast (MCF-7) | 2.10 | |

| Melanoma (A375) | 5.81 | |

| Compound 22 | Lung (A549) | 1.40 ± 0.09 |

| Breast (MCF-7) | 2.20 ± 0.32 | |

| Melanoma (A375) | 2.51 ± 0.58 | |

| Compound 27 | Lung (A549) | 1.21 ± 0.16 |

| Colon (HT-29) | 2.30 ± 0.16 | |

| Breast (MCF-7) | 2.31 ± 0.41 |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Iv. Preclinical Pharmacokinetics and Metabolism Studies of Theophylline and Relevant Derivatives

Absorption and Distribution in Animal Models

The absorption and distribution of theophylline (B1681296) have been investigated in several animal species, revealing important species-specific differences and similarities to human pharmacokinetics.

Following administration, theophylline distributes into the extracellular fluid, and also crosses the placenta to enter fetal circulation and is found in maternal milk. wikipedia.org Studies in pregnant baboons have shown that theophylline metabolism is impaired during gestation, leading to increased excretion of the unchanged drug. who.int This is attributed to a significant decrease in the formation of its major metabolites. who.int The distribution of theophylline also extends to the central nervous system. wikipedia.org

In dogs, the apparent volume of distribution for theophylline has been reported to be approximately 0.82 L/kg, indicating its distribution into various body tissues. nih.gov Further studies in dogs determined the volume of distribution to be around 0.546 L/kg. researchgate.net Theophylline's low volume of distribution suggests that dosing should be based on lean body mass. wedgewood.com

A study on a new theophylline metabolite, theophylline-7β-d-ribofuranoside (theonosine), found that it was produced by the microsomal fraction of lungs from several species, including rats, rabbits, dogs, pigs, and sheep. mdpi.com

The binding of theophylline to plasma proteins, primarily albumin, is a significant factor in its distribution and availability to exert its pharmacological effects. wikipedia.orgdrugbank.com In rabbits, the plasma protein binding of theophylline is influenced by developmental changes. nih.gov The unbound fraction of theophylline is inversely related to age, with newborns showing a higher unbound fraction (81%) compared to mature rabbits (37%). nih.gov This variability is largely explained by the concentration of nonesterified fatty acids (NEFA) in the plasma. nih.gov In general, the protein binding of theophylline is approximately 40%. wikipedia.orgdrugbank.com

Table 1: Theophylline Plasma Protein Binding in Rabbits

| Age Group | Unbound Theophylline Fraction (%) |

| Newborn | 81 |

| Mature | 37 |

Data sourced from developmental studies in rabbits. nih.gov

Biotransformation Pathways in Non-Human Species

The metabolism of theophylline is a complex process primarily occurring in the liver and involving the cytochrome P450 (CYP) enzyme system. who.intnih.gov

The liver is the principal site of theophylline metabolism, mediated by the microsomal P450 system. who.intopenanesthesia.org In mice, the metabolism of theophylline involves multiple species of cytochrome P-450. nih.gov Specifically, CYP1A enzymes are associated with high-affinity, low-capacity metabolism, while phenobarbital-inducible P-450 species correspond to low-affinity, high-capacity metabolism. nih.gov

Theophylline N-demethylation to 3-methylxanthine (B41622) is catalyzed by CYP1A2. drugs.com The hydroxylation to 1,3-dimethyluric acid is catalyzed by CYP2E1 and CYP3A3. drugs.com The demethylation to 1-methylxanthine (B19228) appears to be catalyzed by CYP1A2 or a closely related cytochrome. drugs.com In cats, the metabolic activities of various CYPs, including CYP1A, CYP2B, CYP2C, CYP2D, CYP2E, and CYP3A, have been measured, with CYP3A and CYP2B showing the highest activities. nih.gov Canine liver microsomes have also been shown to metabolize a wide range of substrates, indicating broad CYP activity. auburn.edu

The primary metabolic pathways for theophylline in non-human species are N-demethylation and 8-hydroxylation. nih.gov In mice, both 8-hydroxylation and 3-demethylation exhibit biphasic kinetics, indicating the involvement of two different P-450 populations. nih.gov In contrast, 1-demethylation follows linear kinetics. nih.gov Further studies in mouse hepatic microsomes have indicated that CYP2E is involved in the 8-hydroxylation of theophylline, while N-demethylations are mediated by a different P-450 species. nih.govwikipedia.org

The metabolism of proxyphylline, a 7-substituted theophylline derivative, primarily involves N3-demethylation to form 1-methyl-7-(2-hydroxypropyl)xanthine. nih.gov Unlike theophylline, it does not undergo significant oxidation to uric acid derivatives. nih.gov

The major metabolites of theophylline identified in the urine of rats are 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine. who.intnih.gov In rats, approximately 34% of a theophylline dose is excreted as 1,3-dimethyluric acid, 18% as 1-methyluric acid, and 3% as 3-methylxanthine, with about 35% excreted as unchanged theophylline. who.int The formation of 1-methyluric acid from theophylline proceeds through an initial 3-demethylation to 1-methylxanthine, which is then rapidly oxidized. nih.gov Studies have confirmed that 1,3-dimethyluric acid is not demethylated to 1-methyluric acid. nih.gov

In dogs, theophylline is also metabolized and its metabolites are excreted in the urine. nih.govresearchgate.netnih.govvetmeds.orgplos.org The reaction of theophylline with hydroxyl radicals can also lead to the formation of 1-methylxanthine and, to a lesser extent, 3-methylxanthine. researchgate.net

Table 2: Major Theophylline Metabolites in Rat Urine

| Metabolite | Percentage of Urinary Excretion |

| Unchanged Theophylline | 35% |

| 1,3-Dimethyluric Acid | 34% |

| 1-Methyluric Acid | 18% |

| 3-Methylxanthine | 3% |

Data represents the percentage of urinary radioactivity. who.int

Excretion Routes and Kinetics in Animal Models

The elimination of theophylline and its metabolites from the body occurs through multiple routes, with renal and biliary excretion being the primary pathways. The kinetics of these processes have been characterized in several animal species.

Renal excretion is a major route for the elimination of unchanged theophylline and its various metabolites. In adults, approximately 10% to 15% of a theophylline dose is excreted unchanged in the urine. unil.ch However, this proportion can be significantly higher in neonates, reaching up to 50%, due to their underdeveloped hepatic metabolism. nih.gov

Studies in dogs have directly assessed the role of the kidneys in theophylline elimination. Research involving nephrectomized dogs, where the kidneys are surgically removed, demonstrated that this procedure leads to significantly different serum concentrations of theophylline compared to before the surgery. nih.gov This finding underscores the critical role of renal function in the clearance of theophylline.

In rabbits, after intravenous administration, theophylline and its metabolites are measured in the urine to understand their excretion patterns. nih.gov The primary metabolites found in the urine of rabbits include 1,3-dimethyluric acid (1,3-DMU), 1-methyluric acid (1-MU), and 3-methylxanthine. researchgate.net The recovery of theophylline and these metabolites in urine accounts for a significant portion of the administered dose, indicating the importance of the renal pathway. scispace.com

The table below summarizes the urinary excretion of theophylline and its major metabolites in rabbits.

Table 1: Urinary Excretion of Theophylline and its Metabolites in Rabbits

| Compound | Percentage of Dose Excreted in Urine |

|---|---|

| Theophylline | 13.7% - 16.8% |

| 1,3-Dimethyluric Acid | 35% - 42% |

| 1-Methyluric Acid | 21.3% - 26.7% |

| 3-Methylxanthine | 11.5% - 13.7% |

Data based on single oral administration in healthy adult rabbits. scispace.com

Biliary excretion represents another, albeit generally minor, route for the elimination of theophylline. In canines, studies measuring theophylline concentrations in bile collected over a 12-hour period revealed that only a small percentage of the total body elimination of theophylline occurred via this pathway. Specifically, the biliary elimination accounted for approximately 1.89% and 2.38% of the total drug elimination in two separate animal subjects. researchgate.net

To better understand the complex disposition of theophylline in the body, pharmacokinetic models are employed. In rabbits, the pharmacokinetics of theophylline have been described using both one- and two-compartment open models. scispace.comnih.gov A two-compartment model, which conceptualizes the body as a central compartment (representing blood and highly perfused tissues) and a peripheral compartment (representing less perfused tissues), has been found to be appropriate for describing the distribution and elimination of theophylline following intravenous administration. scispace.comresearchgate.net

More intricate models have also been developed to capture the disposition of theophylline and its metabolites in greater detail. For instance, a 13-compartment model was formulated to describe the pharmacokinetics of theophylline (referred to as 1,3-DMX in the study) and its metabolites in male rabbits after intravenous injection. nih.gov This complex model allows for the calculation of apparent first-order rate constants for the metabolic formation of various metabolites and their subsequent excretion in the urine. nih.gov

The pharmacokinetic parameters derived from these models, such as biological half-life, volume of distribution, and clearance rates, are essential for predicting the drug's behavior in the body. For example, in one study with New Zealand white rabbits, the average biological half-life of theophylline was determined to be 4.43 hours. scispace.com

Table 2: Pharmacokinetic Parameters of Theophylline in Rabbits

| Parameter | Value | Model |

|---|---|---|

| Biological Half-life | 4.43 hours | Two-compartment open model |

| Volume of Distribution (Vdβ) | 0.708 L/kg | Two-compartment model |

Data from intravenous administration studies in New Zealand white rabbits. scispace.comnih.gov

Discovery and Characterization of Novel Theophylline Metabolites in Animal Tissues (e.g., Theophylline-7β-d-ribofuranoside in lung tissue)

Research into the metabolism of theophylline has led to the discovery of novel metabolites in various animal tissues. A notable finding is the identification of theophylline-7β-d-ribofuranoside, also named theonosine, a new conjugated metabolite of theophylline. mdpi.comnih.gov This metabolite was first isolated and characterized during an assessment of the metabolic capacity of mammalian lung tissue. mdpi.comnih.gov

Theonosine is produced by the microsomal fraction of the lungs in several species, including rats, rabbits, dogs, pigs, sheep, and humans. mdpi.comnih.gov The production of this metabolite was found to be blocked by boiling the microsomal tissue, indicating an enzymatic process. mdpi.comnih.gov Further studies in rats, rabbits, dogs, and humans revealed that the formation of theonosine requires NADP and is enhanced by the presence of magnesium ions. nih.gov

The discovery of theonosine highlights a previously unknown metabolic pathway for theophylline involving conjugation with ribose in mammalian lung tissue. mdpi.com The biological significance of this metabolic reaction is an area for further investigation. mdpi.com

Table 3: Production of Theophylline-7β-d-ribofuranoside (Theonosine) by Lung Microsomal Tissue from Various Mammalian Species

| Species | Theonosine Production (pmol/mg protein/min) |

|---|---|

| Human | 63 ± 37 |

| Rat | Data not specified |

| Rabbit | Data not specified |

| Dog | Data not specified |

| Pig | Data not specified |

| Sheep | Data not specified |

Data presented as mean ± SD where n > 2. Incubation with 1 mM theophylline. mdpi.com

Vi. Advanced Analytical Methodologies for Theophylline and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 7-(3-hydroxybutyl)theophylline by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For theophylline (B1681296) derivatives, 1H-NMR provides detailed information about the hydrogen atoms (protons), allowing for the confirmation of the N-alkylation position and the structure of the substituent.

In a typical 1H-NMR spectrum of theophylline, distinct signals are observed for the methyl protons and the C8-H proton. For theophylline in DMSO-d6, characteristic chemical shifts appear for the two methyl groups (N1-CH3 and N3-CH3) at approximately 3.24 ppm and 3.44 ppm, and the C8-H proton at about 7.98 ppm. chemicalbook.com When the hydroxybutyl group is introduced at the N7 position, new signals corresponding to the protons of this substituent will appear in the spectrum, including those for the CH2, CH, OH, and terminal CH3 groups, each with a characteristic chemical shift and splitting pattern that confirms the structure of the 7-(3-hydroxybutyl) side chain.

Table 1: Predicted 1H-NMR Chemical Shifts for Theophylline

| Proton | Chemical Shift (ppm) in D2O | Multiplicity |

|---|---|---|

| N1-CH3 | 3.19 | s |

| N3-CH3 | 3.37 | s |

| C8-H | 7.82 | s |

Data based on predicted spectra for the parent compound, theophylline. The addition of the 7-(3-hydroxybutyl) group would introduce additional, distinct signals.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the analysis of 7-(3-hydroxybutyl)theophylline, MS provides the exact mass of the molecule, confirming its chemical formula. The parent compound, theophylline, has a molecular weight of approximately 180.16 g/mol . chemicalbook.com The addition of the 3-hydroxybutyl group (C4H9O) increases the molecular weight accordingly.

Using techniques like electrospray ionization (ESI), the molecule is ionized, typically by protonation, to form a molecular ion [M+H]+. For theophylline, this ion is observed at a mass-to-charge ratio (m/z) of 181.1. nih.gov For 7-(3-hydroxybutyl)theophylline, the expected [M+H]+ ion would be observed at a higher m/z value, confirming the presence of the substituent. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the structure by showing the loss of specific fragments, such as the hydroxybutyl side chain.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. Theophylline and its derivatives exhibit characteristic absorption maxima due to their purine (B94841) ring structure. Theophylline in a neutral aqueous solution typically shows a maximum absorption (λmax) at around 272 nm. researchgate.netsielc.com In a basic solution, such as 0.1N NaOH, this peak shifts to approximately 274 nm. nih.gov

The UV-Vis spectrum is useful for quantitative analysis and for monitoring chemical reactions. While the introduction of the 7-(3-hydroxybutyl) group is not expected to dramatically shift the λmax, as the core chromophore (the purine ring) remains unchanged, slight variations may be observed. This technique is often coupled with liquid chromatography for quantitative measurements.

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of theophylline shows characteristic peaks for various functional groups. researchgate.net These include N-H stretching vibrations, C=O (carbonyl) stretching from the two amide groups, and C=N and C=C stretching from the purine ring system. researchgate.netacs.org

For 7-(3-hydroxybutyl)theophylline, the most significant addition to the IR spectrum would be the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group on the butyl side chain. chemicalbook.com The presence of C-H stretching vibrations from the alkyl chain would also be observed.

Table 2: Characteristic IR Absorption Bands for Theophylline and its Derivatives

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol) | 3200-3600 | Stretching (Broad) |

| N-H | 3100-3150 | Stretching |

| C-H (Alkyl) | 2850-3000 | Stretching |

| C=O (Amide) | 1650-1710 | Stretching |

| C=N / C=C | 1550-1650 | Stretching |

Note: The O-H band is specific to the hydroxybutyl derivative.

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating the target compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of theophylline and its derivatives in preclinical samples like plasma, urine, and saliva. nih.gov The method typically employs a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.govuobasrah.edu.iq

Detection is commonly performed using a UV detector set at the absorption maximum of theophylline, around 272-280 nm. nih.govuobasrah.edu.iq This method allows for the separation of 7-(3-hydroxybutyl)theophylline from its parent compound, theophylline, and other potential metabolites.

For preclinical samples, a crucial step is sample preparation, which often involves liquid-liquid extraction or solid-phase extraction to remove interfering substances from the biological matrix. nih.gov The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. uobasrah.edu.iqresearchgate.net For instance, a validated HPLC method for theophylline in plasma can achieve a limit of quantification (LOQ) in the low µg/mL range, which is suitable for pharmacokinetic studies. nih.gov The coupling of HPLC with mass spectrometry (LC-MS) offers even greater specificity and sensitivity, allowing for quantification at the ng/mL level, which is particularly valuable for detailed metabolic profiling. nih.govnih.gov

X-Ray Crystallography for Molecular Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the absolute molecular structure, including bond lengths, bond angles, and conformational details, which are critical for understanding the structure-activity relationships of pharmacologically active molecules like theophylline derivatives.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is recorded and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined. This information is fundamental for computational modeling and for understanding how a molecule like "Theophylline, 7-(3-hydroxybutyl)-" might interact with its biological targets.

Table 1: Example Crystallographic Data for Theophylline (Anhydrous) (Note: This table is illustrative of the data obtained through X-ray crystallography and pertains to the parent compound, theophylline, as specific data for Theophylline, 7-(3-hydroxybutyl)- was not found.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.89 |

| b (Å) | 18.93 |

| c (Å) | 6.45 |

| β (°) | 114.7 |

| Volume (ų) | 873.4 |

| Z (Molecules/Unit Cell) | 4 |

This data is representative of typical crystallographic information and may vary based on specific experimental conditions and polymorphs.

Biochip Array Technology for Multi-Analyte Detection in Research and Toxicology

In the fields of clinical research and toxicology, it is often necessary to screen for multiple compounds simultaneously from a single biological sample. Biochip array technology is a state-of-the-art platform that enables the rapid and simultaneous detection and quantification of a wide range of analytes, including drugs and their metabolites. researchgate.net

This technology utilizes a small, solid substrate (the biochip) that contains numerous discrete test regions. Each region is coated with specific antibodies that can capture a particular target analyte. The method typically employs a competitive chemiluminescent immunoassay format. researchgate.net In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites on the biochip. A light signal is generated, and its intensity is inversely proportional to the concentration of the analyte in the sample. researchgate.net This signal is captured by a digital imaging system and analyzed to provide a quantitative result. researchgate.net

The primary advantage of biochip array technology is its multiplexing capability, allowing for the creation of a comprehensive profile from a single, small sample. This is particularly valuable in toxicology, where a subject may have been exposed to multiple drugs. Instead of running numerous individual tests, a single biochip can screen for a broad panel of substances, including xanthine (B1682287) derivatives like theophylline and its metabolites. researchgate.net This high-throughput capability makes it an efficient tool for large-scale screening studies.

The technology has been successfully applied to various sample types, including urine, whole blood, oral fluid, and serum, offering flexibility in different testing scenarios.

Table 2: Performance Characteristics of a Representative Drug-Screening Biochip Array (Note: This table illustrates the typical performance of biochip array technology and is not specific to a "Theophylline, 7-(3-hydroxybutyl)-" assay but is representative of the technology's capabilities for drug screening.)

| Parameter | Performance |

| Assay Principle | Competitive Chemiluminescent Immunoassay |

| Sample Types | Urine, Blood, Oral Fluid |

| Number of Analytes | Up to 48 per biochip researchgate.net |

| Sensitivity | High, with low limits of detection (LOD) |

| Specificity | High, with minimal cross-reactivity |

| Overall Efficiency | >97% |

Q & A

Q. Advanced

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) to isolate the compound from plasma/urine.

- Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient).

- Detection : Electrospray ionization (ESI)-MS/MS in positive ion mode. Monitor transitions like m/z 238.2 → 181.1 (quantifier) and 238.2 → 124.0 (qualifier) .

- Validation : Include linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines.

How does the hydroxybutyl substituent influence solubility and stability during formulation development?

Q. Basic

- Solubility : The 3-hydroxybutyl group enhances hydrophilicity compared to unsubstituted theophylline. Aqueous solubility can reach ~100 mg/mL, but pH-dependent precipitation may occur below pH 5 .

- Stability : Store lyophilized powder at 4°C to prevent hydrolysis. In solution, avoid prolonged exposure to light or high temperatures (>25°C) to maintain integrity.

What strategies are effective for designing prodrugs of 7-(3-hydroxybutyl)theophylline to enhance topical delivery?

Q. Advanced

- Ester prodrugs : Acylate the hydroxybutyl group with lipophilic moieties (e.g., pivaloyloxymethyl) to improve skin permeability. Assess hydrolysis rates in human stratum corneum extracts .

- In vitro models : Use Franz diffusion cells with excised human skin to measure flux (J) and retention (Cₛ). Compare with parent drug delivery .

- Metabolic stability : Test prodrug conversion to active drug in keratinocyte cultures or liver microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.